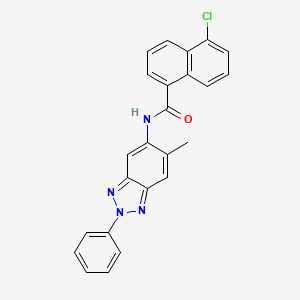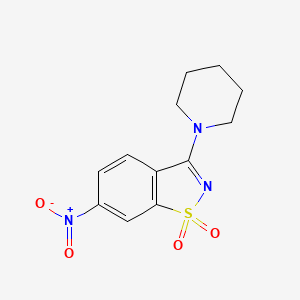![molecular formula C20H19N3O B11565197 N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11565197.png)
N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyl group and a methylphenyl group linked through an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthylamines.
Scientific Research Applications
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Methylphenyl)methylidene]-2-[(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[2-(1-naphthylamino)acetohydrazide]
Uniqueness
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group and a methylphenyl group linked through an acetohydrazide moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-15-6-8-16(9-7-15)13-22-23-20(24)14-21-19-11-10-17-4-2-3-5-18(17)12-19/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
LCTRMNPDPCWEQK-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11565114.png)
![4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11565120.png)
![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565124.png)


![(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11565133.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide](/img/structure/B11565135.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11565143.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11565161.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11565162.png)
![2-(3-bromophenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11565173.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B11565176.png)
![3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide (non-preferred name)](/img/structure/B11565187.png)
